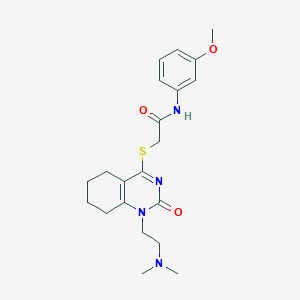

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

The compound "2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide" is a structurally complex molecule featuring a hexahydroquinazolinone core substituted with a dimethylaminoethyl group, a thioether linkage, and an N-(3-methoxyphenyl)acetamide moiety. Its synthesis likely involves multi-step reactions, including cyclization, thioether formation, and amide coupling, analogous to methods described for related acetamide derivatives .

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-24(2)11-12-25-18-10-5-4-9-17(18)20(23-21(25)27)29-14-19(26)22-15-7-6-8-16(13-15)28-3/h6-8,13H,4-5,9-12,14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJXPZHLDSUYHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule known for its diverse biological activities. With a molecular formula of and a molecular weight of approximately 457.6 g/mol, this compound features a quinazoline core structure that is prevalent in various pharmacologically active compounds.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Quinazoline core : Known for its role in various kinase inhibitors.

- Dimethylamino group : Suggests potential interactions with biological targets.

- Thioether linkage : May participate in nucleophilic substitution reactions.

- Methoxyphenyl acetamide : Enhances lipophilicity and potential receptor interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Kinase Inhibition : The quinazolinone core is associated with inhibition of various kinases, which play critical roles in cell signaling and cancer progression. For instance, derivatives have shown activity against c-Kit/VEGFR-2 kinases.

- Antimicrobial Properties : Some studies have reported that quinazoline derivatives exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential use in oncology .

Case Studies

-

Kinase Inhibition Study :

- A study demonstrated that quinazoline derivatives could selectively inhibit certain kinases involved in tumor growth. The compound's structural features were linked to enhanced binding affinity to the ATP-binding site of kinases .

- Antimicrobial Efficacy :

- Anti-inflammatory Activity :

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of bioactive molecules:

Pharmacological Potential

While direct activity data for the target compound are absent in the provided evidence, structurally related compounds exhibit:

- Anticonvulsant Activity : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide showed efficacy in seizure models via GABAergic modulation .

- Hypoglycemic Effects : Thiazolidinedione-acetamide hybrids demonstrated PPAR-γ agonist activity, reducing blood glucose in murine models .

- Antimicrobial Properties : N-(1,3-thiazol-2-yl)acetamides displayed moderate antibacterial activity, attributed to hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.